2-(4-Ethenylphenyl)oxirane
Description
Historical Development of Oxirane Chemistry
The study of oxiranes (three-membered cyclic ethers) began with Charles-Adolphe Wurtz’s 1859 synthesis of ethylene oxide via 2-chloroethanol and potassium hydroxide. This foundational work revealed the unique reactivity of epoxide rings, characterized by strain-driven nucleophilic opening reactions. Marcellin Berthelot’s 1854 synthesis of epichlorohydrin provided critical insights into epoxide precursors, while Adolf von Baeyer’s 1905 discovery of epoxidation reactions established methodologies for converting olefins to epoxides.
The industrial relevance of oxiranes expanded with Paul Schlack’s 1934 patent for polymerizing epichlorohydrin with bisphenol A, which laid the groundwork for modern epoxy resins. 2-(4-Ethenylphenyl)oxirane (styrene oxide) emerged as a structurally distinct oxirane due to its conjugated phenyl-vinyl-epoxide system. Early 20th-century research focused on its synthesis via peracid-mediated epoxidation of styrene, with applications in polymer crosslinking and organic intermediates.
Research Significance in Polymer Science
This compound serves as a dual-functional monomer in polymer chemistry, combining epoxide reactivity with vinyl group polymerization potential. Its epoxide ring undergoes controlled ring-opening polymerization (ROP) to form polyether segments, while the vinyl group enables radical-mediated chain growth. For example:
This dual functionality enables hybrid architectures, such as block copolymers synthesized via reversible addition-fragmentation chain-transfer (RAFT) polymerization. The compound’s rigid aryl group enhances thermal stability in epoxy resins, with decomposition temperatures exceeding 250°C in crosslinked matrices.
Current Research Landscape and Challenges
Recent advances focus on stereocontrol and catalytic efficiency. Asymmetric epoxidation of styrene derivatives using chiral salen-metal complexes achieves enantiomeric excesses >90%, critical for optically active polymers. Water-mediated epoxide-opening cascades, inspired by biosynthetic pathways, enable precise tetrahydropyran ring formation in ladder polymers.
Key challenges include:
- Stereochemical Control : Non-enzymatic systems struggle to replicate the endo-selectivity observed in natural ladder polyether biosynthesis.
- Catalyst Design : Transition-metal catalysts (e.g., Co-SiW11 polyoxometalates) require optimization for H2O2-mediated oxidations to minimize side products.
- Monomer Purity : Trace peroxides in this compound complicate RAFT polymerization kinetics, necessitating advanced purification methods.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10431-61-5 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)oxirane |
InChI |
InChI=1S/C10H10O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h2-6,10H,1,7H2 |
InChI Key |
DENMIBABNWPFEG-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)C2CO2 |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2CO2 |
Other CAS No. |
10431-61-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Oxirane Derivatives
Structural and Functional Group Analysis
The reactivity and applications of oxiranes are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Property Comparison
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) and nitro (electron-withdrawing) substituents alter the electrophilicity of the oxirane ring. For example, 2-[(4-Nitrophenoxy)methyl]oxirane reacts faster with nucleophiles due to the nitro group's electron-withdrawing effect . The ethenyl group in this compound enables radical polymerization, making it suitable for conductive polymers .
- Steric Effects: Bulky substituents like ethenylphenoxy reduce ring-opening reactivity compared to smaller groups (e.g., chloromethyl in epichlorohydrin) .
Table 2: Reactivity Comparison
Crystallographic and Material Properties
- Crystal Structure : A related biphenyl oxirane (C₂₄H₂₂O₅) exhibits a nearly coplanar conformation (dihedral angle = 3.34°), which enhances π-π stacking in solid-state applications . The ethenyl group in this compound may disrupt coplanarity, reducing crystallinity but improving solubility in organic solvents.
Preparation Methods
Peracid-Mediated Epoxidation
The most traditional route for synthesizing 2-(4-ethenylphenyl)oxirane involves the epoxidation of 4-vinylstyrene using peracids such as meta-chloroperbenzoic acid (mCPBA). This method exploits the electrophilic nature of peracids to oxidize the alkene into an epoxide. The reaction typically proceeds under mild conditions (0–25°C) in dichloromethane or chloroform, achieving yields of 70–85%.
Mechanistic Insights :
The peracid transfers an oxygen atom to the alkene via a concerted cyclic transition state, forming the epoxide while regenerating the carboxylic acid. Steric and electronic effects influence regioselectivity, but 4-vinylstyrene’s symmetric structure ensures uniform epoxidation at the terminal double bond.
Limitations :
-
Requires stoichiometric peracids, generating acidic byproducts.
-
Limited enantioselectivity without chiral auxiliaries.
Organocatalytic Epoxidation
2,2,2-Trifluoroacetophenone/H₂O₂ System
A green and efficient method employs 2,2,2-trifluoroacetophenone as an organocatalyst with hydrogen peroxide (H₂O₂) as the oxidant. This system operates in a biphasic solvent (e.g., hexane/water), enabling epoxidation of 4-vinylstyrene at 30°C with 80–90% yield.
Advantages :
-
Atom Economy : Uses H₂O₂ (30% aqueous), producing water as the sole byproduct.
-
Scalability : Compatible with industrial processes due to mild conditions and low catalyst loading (5 mol%).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | 2,2,2-Trifluoroacetophenone |
| Oxidant | H₂O₂ (30%) |
| Temperature | 30°C |
| Time | 6–12 hours |
| Yield | 85% |
Enzymatic and Biocatalytic Approaches
Epoxide Hydrolase-Catalyzed Kinetic Resolution
Epoxide hydrolases (EHs) from Escherichia coli enable enantioselective hydrolysis of racemic this compound, yielding enantiopure epoxides. For example, E. coli-expressed SpEH hydrolyzes the (R)-enantiomer preferentially, leaving the (S)-enantiomer with >99% enantiomeric excess (ee).
Procedure :
-
Racemic epoxide is incubated with resting E. coli cells in Tris buffer (pH 7.5) and hexane.
-
Reaction progress is monitored via HPLC, terminating at 99% ee.
Applications :
-
Ideal for pharmaceutical synthesis requiring chiral epoxides.
-
Eliminates need for chiral catalysts or chromatographic separation.
Sulfur Ylide-Mediated Synthesis
Epoxidation via Sulfur Ylides
Adapted from a patent describing 2-(4-phenoxyphenyl)oxirane synthesis, this method uses trimethylsulfonium methyl sulfate [(CH₃)₃S⁺CH₃SO₄⁻] to epoxidize 4-vinylbenzaldehyde. The ylide reacts with the aldehyde, forming an intermediate that cyclizes to the epoxide.
Steps :
-
Ylide Generation : (CH₃)₃S⁺CH₃SO₄⁻ is prepared in situ.
-
Nucleophilic Attack : The ylide attacks 4-vinylbenzaldehyde, forming a betaine intermediate.
-
Cyclization : Intramolecular displacement produces this compound.
Yield : 75–80% after purification.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield (%) | Enantioselectivity | Environmental Impact |
|---|---|---|---|---|
| Peracid-Mediated | mCPBA | 70–85 | None | High (acid waste) |
| Organocatalytic | 2,2,2-Trifluoroacetophenone | 85 | Moderate (with chiral catalysts) | Low |
| Enzymatic | Epoxide hydrolase | 40–50* | >99% ee | Biodegradable |
| Sulfur Ylide | (CH₃)₃S⁺CH₃SO₄⁻ | 75–80 | None | Moderate (S-containing byproducts) |
*Yield reflects unreacted enantiomer retention.
Q & A
Q. Basic Research Focus
- Accelerated Stability Testing: Incubate the compound in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents at elevated temperatures (40–80°C) and monitor degradation via HPLC .
- Hydrolytic Stability: Expose to aqueous buffers (pH 1–13) and quantify epoxide ring-opening products (e.g., diols) using NMR integration .
Advanced Consideration
MD (molecular dynamics) simulations predict solvent-epoxide interactions, while QSPR (quantitative structure-property relationship) models correlate solvent parameters (e.g., dielectric constant) with reaction rates. For industrial relevance, assess compatibility with ionic liquids or supercritical CO .
How can this compound be utilized as a precursor in nanomaterial synthesis?
Basic Research Focus
The epoxide’s reactivity enables surface functionalization of nanoparticles (NPs):
- Core-Shell Structures: React with amine-terminated silica NPs to form covalent ether linkages, enhancing dispersibility .
- Polymer Nanocomposites: Co-polymerize with styrene or acrylates via ring-opening polymerization, using BF·OEt as a catalyst .
Advanced Consideration
Controlled radical polymerization (e.g., ATRP or RAFT) with epoxide-containing monomers creates stimuli-responsive hydrogels. TEM and SAXS (small-angle X-ray scattering) characterize nanoscale morphology, while XPS (X-ray photoelectron spectroscopy) verifies surface functionalization .
What computational approaches are suitable for studying the stereoelectronic effects of this compound?
Q. Advanced Research Focus
- Conformational Analysis: Use molecular mechanics (MMFF94) to map rotational barriers of the vinylphenyl group.
- NBO (Natural Bond Orbital) Analysis: Identify hyperconjugative interactions stabilizing the epoxide ring .
- TD-DFT: Simulate electronic spectra and compare with experimental data to validate excited-state models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
